molecular formula C32H35N5O11S2 B1618645 Piridicillin CAS No. 69414-41-1

Piridicillin

Cat. No.: B1618645
CAS No.: 69414-41-1
M. Wt: 729.8 g/mol
InChI Key: NAALWFYYHHJEFQ-ZASNTINBSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of involves chemical modifications of natural penicillin precursors. Specific synthetic routes may vary, but they typically start from 6-aminopenicillanic acid (6-APA).

      Reaction Conditions: These reactions often include acylation of 6-APA with a suitable acid chloride or anhydride.

      Industrial Production: Industrial production methods involve large-scale fermentation of penicillin-producing strains (such as ) followed by extraction and purification.

  • Chemical Reactions Analysis

      Types of Reactions: undergoes various reactions, including acylation, hydrolysis, and ring-opening reactions.

      Common Reagents and Conditions: Acylation reactions use acid chlorides or anhydrides. Hydrolysis occurs under basic conditions.

      Major Products: The major product is , which retains the penicillin core structure.

  • Scientific Research Applications

      Chemistry: serves as a valuable tool for studying antibiotic resistance mechanisms and penicillin derivatives.

      Biology: Researchers explore its impact on bacterial cell walls and resistance mechanisms.

      Medicine: is used clinically to treat bacterial infections.

      Industry: It contributes to the development of new antibiotics and antimicrobial agents.

  • Mechanism of Action

      Targets: primarily targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes (penicillin-binding proteins).

      Pathways: It disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.

  • Comparison with Similar Compounds

      Uniqueness: stands out due to its broad-spectrum activity and efficacy against .

      Similar Compounds: Other penicillins (e.g., penicillin G, ampicillin) and related beta-lactam antibiotics.

    Properties

    CAS No.

    69414-41-1

    Molecular Formula

    C32H35N5O11S2

    Molecular Weight

    729.8 g/mol

    IUPAC Name

    (2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

    InChI

    InChI=1S/C32H35N5O11S2/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46)/t23-,24-,25+,30-/m1/s1

    InChI Key

    NAALWFYYHHJEFQ-ZASNTINBSA-N

    SMILES

    CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C

    Isomeric SMILES

    CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C

    Canonical SMILES

    CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C

    69414-41-1

    Origin of Product

    United States

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